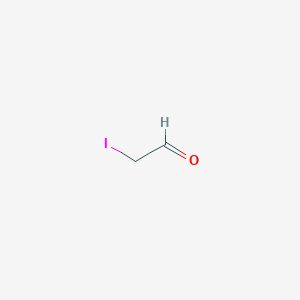
2-iodoacetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-iodoacetaldehyde is an organic compound that belongs to the class of haloacetaldehydes. It is characterized by the presence of an iodine atom attached to the carbonyl carbon of acetaldehyde. This compound is of significant interest due to its emerging role as a disinfection by-product in drinking water .
準備方法
Synthetic Routes and Reaction Conditions: 2-iodoacetaldehyde can be synthesized through the iodination of acetaldehyde. This process typically involves the reaction of acetaldehyde with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective formation of iodoacetaldehyde.
Industrial Production Methods: While specific industrial production methods for iodoacetaldehyde are not extensively documented, the general approach involves the iodination of acetaldehyde using industrial-scale reactors. The reaction conditions are optimized to maximize yield and purity, and the product is subsequently purified through distillation or other separation techniques .
化学反応の分析
Types of Reactions: 2-iodoacetaldehyde undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iodoacetic acid.
Reduction: It can be reduced to form iodoethanol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Iodoacetic acid
Reduction: Iodoethanol
Substitution: Various substituted acetaldehydes, depending on the nucleophile used.
科学的研究の応用
2-iodoacetaldehyde has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of iodinated compounds.
Biology: this compound is studied for its genotoxic and cytotoxic effects on mammalian cells, making it relevant in toxicology research.
Medicine: Research is ongoing to explore its potential as a radiolabeling agent in diagnostic imaging.
作用機序
The mechanism of action of iodoacetaldehyde involves its interaction with cellular components, leading to genotoxic and cytotoxic effects. The iodine atom in iodoacetaldehyde can form covalent bonds with nucleophilic sites in DNA and proteins, resulting in the formation of adducts that disrupt normal cellular functions. This interaction can lead to mutations, cell cycle arrest, and apoptosis .
類似化合物との比較
Acetaldehyde: A simpler aldehyde without the iodine atom.
Chloroacetaldehyde: Contains a chlorine atom instead of iodine.
Bromoacetaldehyde: Contains a bromine atom instead of iodine.
Comparison:
2-iodoacetaldehyde vs. Acetaldehyde: this compound is more reactive due to the presence of the iodine atom, which makes it more prone to nucleophilic substitution reactions.
This compound vs. Chloroacetaldehyde: this compound is generally more cytotoxic and genotoxic compared to chloroacetaldehyde, due to the higher reactivity of the iodine atom.
This compound vs. Bromoacetaldehyde: Similar to chloroacetaldehyde, bromoacetaldehyde is less reactive and less toxic compared to iodoacetaldehyde.
特性
CAS番号 |
55782-51-9 |
|---|---|
分子式 |
C2H3IO |
分子量 |
169.95 g/mol |
IUPAC名 |
2-iodoacetaldehyde |
InChI |
InChI=1S/C2H3IO/c3-1-2-4/h2H,1H2 |
InChIキー |
XQCWOAMYQRDOQY-UHFFFAOYSA-N |
SMILES |
C(C=O)I |
正規SMILES |
C(C=O)I |
ピクトグラム |
Acute Toxic; Irritant |
同義語 |
iodoacetaldehyde |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















